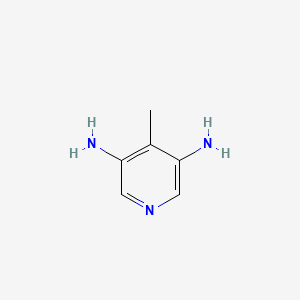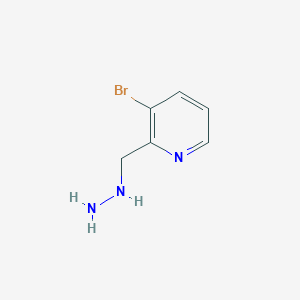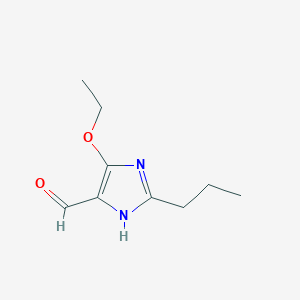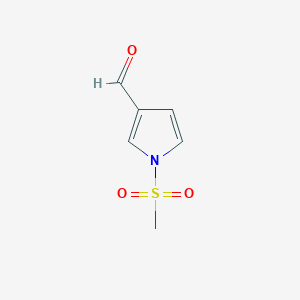
1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom and an aldehyde group at the third position of the pyrrole ring
Métodos De Preparación
The synthesis of 1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-3-carbaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.
1-(Methylsulfonyl)-1H-pyrrole-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
1-(Methylsulfonyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H7NO3S |
|---|---|
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
1-methylsulfonylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)7-3-2-6(4-7)5-8/h2-5H,1H3 |
Clave InChI |
SUIBZQGJVHXQLX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1C=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




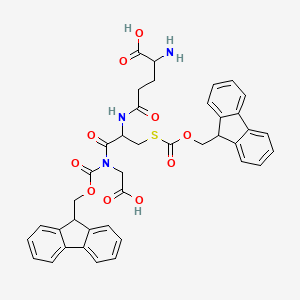
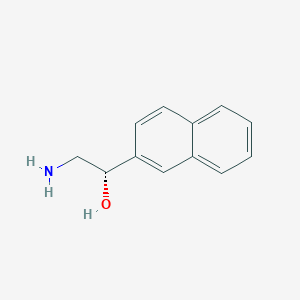
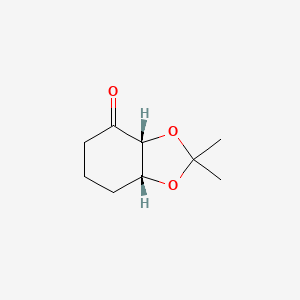
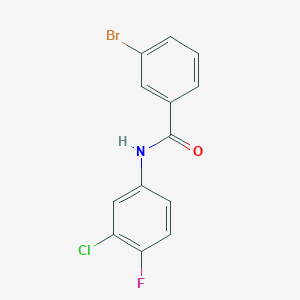
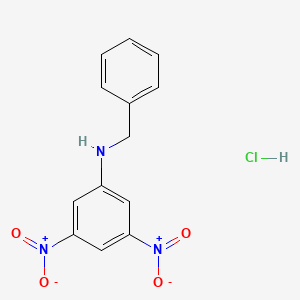

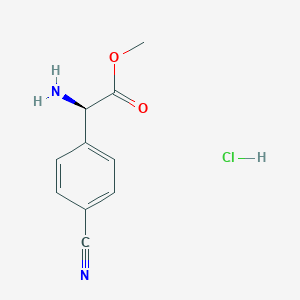
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)

